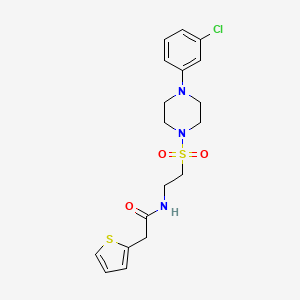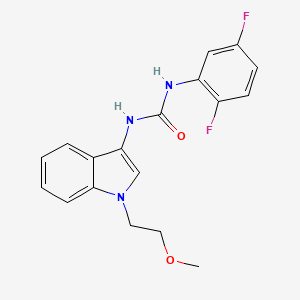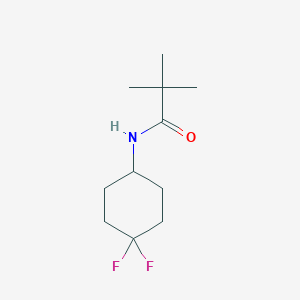![molecular formula C14H18N2O3 B2897297 Oxolan-3-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone CAS No. 2379970-86-0](/img/structure/B2897297.png)
Oxolan-3-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxolan-3-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone, also known as compound 1, is a small molecule drug that has shown potential in scientific research applications. It is a synthetic compound that has been developed through a series of chemical reactions to target specific biological processes.
Mechanism of Action
The mechanism of action of Oxolan-3-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone 1 involves the inhibition of a specific enzyme called MTH1, which is involved in the repair of oxidative DNA damage. By inhibiting this enzyme, this compound 1 can induce DNA damage in cancer cells, leading to their death. This mechanism of action is unique and has not been observed in other cancer therapies.
Biochemical and Physiological Effects
Compound 1 has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) in cancer cells, which can help to prevent oxidative damage to DNA. Additionally, it has been shown to reduce the levels of glutathione, a molecule that is involved in the detoxification of ROS. This can lead to an increase in oxidative stress in cancer cells, which can contribute to their death.
Advantages and Limitations for Lab Experiments
One advantage of Oxolan-3-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone 1 is that it has shown efficacy in vitro and in vivo, which suggests that it could be a promising candidate for the development of new cancer therapies. Additionally, its unique mechanism of action makes it a valuable tool for studying the role of oxidative DNA damage in cancer. However, one limitation of this compound 1 is that it is a synthetic this compound that requires expertise in organic chemistry to synthesize. This can make it difficult to obtain and use in lab experiments.
Future Directions
There are several future directions for the research and development of Oxolan-3-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone 1. One direction is to study its efficacy in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosage and administration of this compound 1 for the treatment of cancer. Finally, research is needed to determine the safety and efficacy of this compound 1 in human clinical trials. These future directions will help to further our understanding of the potential of this compound 1 as a cancer therapy.
Synthesis Methods
The synthesis of Oxolan-3-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone 1 involves a series of chemical reactions that start with the synthesis of 3-(pyridin-3-yloxymethyl)azetidine. This this compound is then reacted with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with oxolan-3-ol to form the final product, this compound. The synthesis of this compound 1 is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
Compound 1 has been shown to have potential in scientific research applications, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
oxolan-3-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(12-3-5-18-10-12)16-7-11(8-16)9-19-13-2-1-4-15-6-13/h1-2,4,6,11-12H,3,5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFYEDHOPCSASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CC(C2)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2897221.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2897222.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2897224.png)


![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2897232.png)

![N-(3,4-difluorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2897234.png)
![2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone](/img/structure/B2897235.png)
